2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl-: is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The presence of a chlorine atom at the second position and a methyl group at the third position makes it a unique derivative of cycloheptatrienone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Cycloheptatriene: One common method for synthesizing cycloheptatrienones involves the oxidation of cycloheptatriene using selenium dioxide.
Bromination and Elimination: Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the cycloheptatrienone structure.
Industrial Production Methods: Industrial production of 2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as bromination, where the reaction proceeds through a 1,2-addition product rather than an electrophilic aromatic substitution.
Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions similar to nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide is commonly used for oxidation reactions.
Brominating Agents: Bromine is used for electrophilic substitution reactions.
Major Products:
Brominated Derivatives: Bromination of the compound yields brominated cycloheptatrienone derivatives.
Reduced Products: Reduction reactions can yield cycloheptatrienone derivatives with reduced double bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Activity Studies: Researchers study the biological activity of this compound and its derivatives to explore potential therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the chlorine and methyl groups influences the reactivity and stability of the compound, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Cycloheptatrien-1-one: The parent compound without the chlorine and methyl substitutions.
2-Chloro-2,4,6-cycloheptatrien-1-one: A similar compound with a chlorine atom but without the methyl group.
2-Methyl-2,4,6-cycloheptatrien-1-one: A derivative with a methyl group but without the chlorine atom.
Uniqueness: The presence of both chlorine and methyl groups in 2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- makes it unique compared to its analogs.
Eigenschaften
CAS-Nummer |
101253-51-4 |
---|---|
Molekularformel |
C8H7ClO |
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
2-chloro-3-methylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(10)8(6)9/h2-5H,1H3 |
InChI-Schlüssel |
JSDSKGMGLYAHMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CC=C1)Cl |
Kanonische SMILES |
CC1=C(C(=O)C=CC=C1)Cl |
Synonyme |
2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.